Molecular Weight Offset Enables Mass Spectrometric Discrimination in Complex Matrices
Dimethyl-d6 Trisulfide exhibits a molecular weight of 132.30 g/mol compared to 126.26 g/mol for unlabeled dimethyl trisulfide, a difference of +6.04 Da corresponding to the substitution of six hydrogen atoms (¹H, 1.008 Da) with deuterium (²H, 2.014 Da) . In GC–MS analysis of whole blood using selected ion monitoring (SIM), this +6 Da mass shift allows DMTS-d6 to serve as an internal standard for quantifying DMTS over a dynamic range of 0.2–50 µM with a limit of detection of 0.04 µM [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 132.30 (C₂D₆S₃) |
| Comparator Or Baseline | 126.26 (C₂H₆S₃, unlabeled DMTS) |
| Quantified Difference | +6.04 Da (4.8% mass increase) |
| Conditions | Calculated from exact mass; validated in GC-MS SIM mode |
Why This Matters
The +6 Da mass separation ensures that the analyte and internal standard signals are fully resolved in mass spectrometry, enabling accurate quantification without isotopic overlap or interference.
- [1] Bebarta VS, et al. Analysis of potential cyanide antidote, dimethyl trisulfide, in whole blood by dynamic headspace gas chromatography-mass spectroscopy. J Chromatogr B. 2019. View Source
